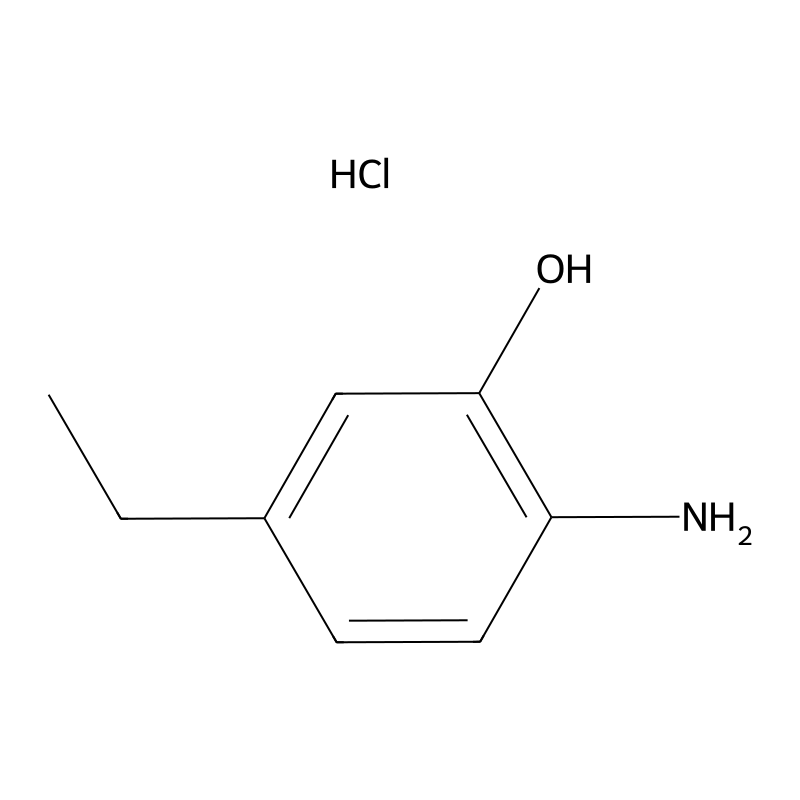

2-Amino-5-ethylphenol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-5-ethylphenol hydrochloride is an organic compound with the molecular formula C₈H₁₁NO·HCl and a molecular weight of 173.64 g/mol. It is characterized by the presence of an amino group and a hydroxyl group attached to a phenolic ring, which contribute to its chemical reactivity and biological activity. This compound appears as a white to yellow crystalline powder and is primarily utilized as an intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals .

Hair Dye Precursor:

The primary application of 2-Amino-5-ethylphenol hydrochloride (2-A-5EPh HCl) in scientific research lies in the development and evaluation of oxidative hair dye formulations. It acts as a precursor, undergoing a chemical reaction in the presence of an oxidant to form the actual coloring agent. The Scientific Committee on Consumer Safety (SCCS) reports that 2-A-5EPh HCl is used in hair coloring formulations at a maximum intended on-head concentration of 1.0% [].

Safety Testing:

Due to its use in hair dye products, 2-A-5EPh HCl has been subjected to various safety tests to assess potential risks associated with human exposure. These studies include:

- Acute oral toxicity: A study conducted on rats showed no significant adverse effects at a single dose of 2000 mg/kg body weight [].

- Stability testing: Research demonstrates that 2-A-5EPh HCl solutions remain stable for at least 7 days at room temperature, ensuring consistent concentration during testing [].

- Oxidation: This compound can be oxidized to form quinone derivatives using agents such as potassium permanganate or hydrogen peroxide.

- Reduction: It can be reduced to yield corresponding amines through the use of reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The compound is capable of undergoing electrophilic aromatic substitution due to the reactive amino and hydroxyl groups .

Common Reagents and Conditions- Oxidation: Potassium permanganate, hydrogen peroxide.

- Reduction: Sodium borohydride, lithium aluminum hydride.

- Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed- From Oxidation: Quinone derivatives.

- From Reduction: Corresponding amines.

- From Substitution: Halogenated or nitrated derivatives.

- From Oxidation: Quinone derivatives.

- From Reduction: Corresponding amines.

- From Substitution: Halogenated or nitrated derivatives.

Research indicates that 2-Amino-5-ethylphenol hydrochloride exhibits potential biological activities, including antimicrobial and antioxidant properties. It has been investigated for its effects on cell viability, showing varying degrees of cytotoxicity depending on concentration. Notably, at concentrations of 2% and 10%, it did not exhibit significant cytotoxic effects, while higher concentrations resulted in tissue necrosis . The compound's mechanism of action involves interactions through its amino and hydroxyl groups, allowing it to form covalent bonds with other molecules, which is crucial in its role in hair dye formulations.

The synthesis of 2-Amino-5-ethylphenol hydrochloride typically involves the reaction of 2-Amino-5-ethylphenol with hydrochloric acid. This reaction is conducted in a suitable solvent such as methanol or ethanol. The process includes dissolving the starting material in the solvent, adding hydrochloric acid, and then stirring and heating the mixture to facilitate the reaction. The product is then purified through crystallization or other methods to achieve the desired purity level .

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but on a larger scale, utilizing industrial-grade solvents and reagents. The purification process may also involve advanced techniques to enhance yield and purity.

2-Amino-5-ethylphenol hydrochloride has diverse applications across various fields:

- Chemistry: Serves as an intermediate in dye synthesis and other organic compounds.

- Biology: Explored for potential antimicrobial and antioxidant properties.

- Medicine: Investigated for use in pharmaceutical formulations.

- Cosmetics: Widely used in hair dye formulations due to its ability to form colored compounds through oxidation .

Studies have shown that 2-Amino-5-ethylphenol hydrochloride interacts with various biological systems. Its metabolic pathways include sulfation, glucuronidation, and acetylation, which are significant for understanding its pharmacokinetics and potential toxicity profiles . The compound's absorption characteristics indicate high dermal absorption rates when applied in solution form.

2-Amino-5-ethylphenol hydrochloride can be compared with several similar compounds based on structural similarities:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Amino-4-ethylphenol hydrochloride | 149861-23-4 | 0.92 |

| 2-Amino-6-ethylphenol hydrochloride | 149861-24-5 | 0.90 |

| 2-Amino-5-methylphenol hydrochloride | 149861-25-6 | 0.89 |

| 4,4'-Diamino-[1,1'-biphenyl]-3,3'-diol | 2373-98-0 | 0.95 |

| 2-Amino-4,6-di-tert-butylphenol | 1643-39-6 | 0.87 |

These compounds share structural features but differ in the position or type of substituents on the benzene ring. The unique positioning of the ethyl group in 2-Amino-5-ethylphenol hydrochloride contributes to its specific chemical properties and reactivity compared to these analogs .

UNII

GHS Hazard Statements

H302 (40%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (40%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (60%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (40%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (60%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (60%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (40%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (40%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard